R(+)-6-Bromo-APB hydrobromide

Catalog No.
S540941
CAS No.
139689-19-3
M.F
C19H21Br2NO2
M. Wt
455.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R(+)-6-Bromo-APB hydrobromide

CAS Number

139689-19-3

Product Name

R(+)-6-Bromo-APB hydrobromide

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Molecular Formula

C19H21Br2NO2

Molecular Weight

455.2 g/mol

InChI

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1

InChI Key

CTAUBYSSTAODOD-PKLMIRHRSA-N

SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br

solubility

Soluble in DMSO

Synonyms

R(+)-6-Bromo-APB hydrobromide; R(+) 6 Bromo APB hydrobromide; R(+)-6-Bromo-APB HBr; R(+) 6 Bromo APB HBr;

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br

The exact mass of the compound R(+)-6-Bromo-APB hydrobromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

R(+)-6-Bromo-APB hydrobromide is a chemical compound categorized as a substituted benzofuran derivative. It is recognized for its role as a dopamine receptor agonist, particularly affecting the D1 dopamine receptor. The chemical formula for R(+)-6-Bromo-APB hydrobromide is C19H21Br2NO2, and it has a molecular weight of approximately 455.18 g/mol. This compound is notable for its potential applications in pharmacological research, particularly in studies related to dopamine signaling pathways and neuropharmacology .

  • The mechanism of action of R(+)-6-Bromo-APB hydrobromide is not fully understood and requires further research.
  • Some studies suggest it may interact with neurotransmitter systems in the brain [], but detailed information on its biological effects is restricted.
  • Due to its limited research history, information on safety and hazards associated with R(+)-6-Bromo-APB hydrobromide is scarce.
  • Exercising caution is essential when handling any research chemical.

R(+)-6-Bromo-APB hydrobromide is a chemical compound belonging to the class of 1H-3-benzazepines. While its exact mechanisms of action are still under investigation, research suggests it interacts with the dopamine system in the brain []. This has made it a subject of interest for scientific studies focusing on dopamine-related functions.

Potential Role in Dopamine Receptor Activation

R(+)-6-Bromo-APB hydrobromide exhibits properties of a dopamine receptor agonist, particularly for the D1 subtype [, ]. Dopamine receptors are involved in various neurological processes, including motor control, reward, and motivation. Studies suggest R(+)-6-Bromo-APB hydrobromide may activate these receptors, potentially influencing these processes [].

Applications in Animal Models

Due to its potential dopamine receptor activity, R(+)-6-Bromo-APB hydrobromide has been used in animal models to study dopamine function. For instance, research has explored its effects on locomotor activity in rodents, which can be a behavioral indicator of dopamine signaling [].

, primarily substitution reactions where the bromine atom can be replaced by other nucleophiles. Additionally, it may participate in reductive amination processes and other transformations typical of aromatic compounds. The compound's reactivity is influenced by the presence of the bromine substituent, which can facilitate electrophilic aromatic substitution reactions .

The biological activity of R(+)-6-Bromo-APB hydrobromide has garnered attention due to its agonistic effects on dopamine receptors. It has been shown to increase the expression of micro-opioid receptor mRNA in neuronal tissues, indicating its potential influence on pain modulation and reward pathways. Furthermore, its empathogenic properties suggest that it may enhance emotional connectivity and social interaction, akin to other psychoactive substances like 6-(2-aminopropyl)benzofuran (6-APB) .

The synthesis of R(+)-6-Bromo-APB hydrobromide typically involves the bromination of 6-(2-aminopropyl)benzofuran derivatives. A common method includes refluxing 3-bromophenol with bromoacetaldehyde diethylacetal in the presence of sodium hydride to yield intermediates that are subsequently processed through column chromatography. The final product is obtained through reductive amination followed by salt formation with hydrobromic acid .

R(+)-6-Bromo-APB hydrobromide has several applications in scientific research:

  • Neuropharmacology: It is used to study dopamine receptor interactions and their implications in neurological disorders.
  • Psychopharmacology: The compound's empathogenic properties make it a candidate for research into treatments for social anxiety and depression.
  • Antibacterial Research: Preliminary studies suggest potential antibacterial properties, although further investigation is needed to confirm efficacy .

Research indicates that R(+)-6-Bromo-APB hydrobromide interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. It acts as a releasing agent for these monoamines, which may contribute to its psychoactive effects. Additionally, studies have explored its interactions with other pharmacological agents, providing insights into its potential combinatory effects in therapeutic settings .

R(+)-6-Bromo-APB hydrobromide shares structural similarities with several other compounds in the substituted benzofuran and phenethylamine classes. Here are some notable comparisons:

Compound NameSimilaritiesUnique Features
6-(2-Aminopropyl)benzofuran (6-APB)Empathogenic properties; similar structureHigher selectivity for serotonin receptors
5-(2-Aminopropyl)benzofuran (5-APB)Structural isomer; similar psychoactive effectsDifferent receptor binding profiles
3,4-Methylenedioxymethamphetamine (MDMA)Psychoactive effects; serotonin releaseDistinct mechanism of action and receptor affinity
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Phenethylamine class; empathogenic effectsMore pronounced hallucinogenic properties

R(+)-6-Bromo-APB hydrobromide's unique profile lies in its selective action on dopamine receptors and its potential dual action as both a releasing agent and an agonist at specific serotonin receptors, distinguishing it from other compounds in its class .

R(+)-6-Bromo-APB hydrobromide is systematically named as (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide. Its structure features a tetrahydrobenzazepine core with stereochemical specificity at the C5 position (R-configuration). Key functional groups include:

  • A 6-bromo substituent on the benzazepine ring.
  • 7,8-diol hydroxyl groups in the tetrahydrobenzazepine moiety.
  • A 3-prop-2-enyl (allyl) side chain attached to the nitrogen atom.
  • A hydrobromide counterion (HBr) forming a salt with the tertiary amine.

The compound’s structure is depicted by the SMILES string Br[H].Oc1cc2[C@H](CN(CCc2c(Br)c1O)CC=C)c3ccccc3 and InChI identifier CTAUBYSSTAODOD-PKLMIRHRSA-N.

CAS Registry Number and Synonyms

ParameterValue
CAS Number139689-19-3
Common SynonymsR(+)-6-Bromo-APB hydrobromide, MLS000862194, SMR000326957, CCG-221520
Alternative Names6-Bromo-APB HBr, R(+)-6-Bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

This compound is distinct from its S(-)-enantiomer, which retains D1 receptor selectivity but exhibits partial agonist activity.

Molecular Formula and Weight

PropertyValueSource
Molecular FormulaC₁₉H₂₁Br₂NO₂
Molecular Weight455.18–455.19 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors3

The molecular weight accounts for the hydrobromide salt, which adds 79.904 g/mol (HBr) to the free base.

R(+)-6-Bromo-APB hydrobromide exists as a crystalline solid with well-defined structural characteristics. The compound exhibits the molecular formula C₁₉H₂₁Br₂NO₂ with a molecular weight of 455.18-455.2 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide [1] [4].

The crystallographic identity is firmly established through its Chemical Abstracts Service registry number 139689-19-3 [1] [2] [3] and the International Chemical Identifier Key CTAUBYSSTAODOD-PKLMIRHRSA-N [1] [3]. The compound features a distinctive seven-membered azepine ring fused to a benzene moiety, consistent with the 1H-3-benzazepine structural class [4].

Table 1: Fundamental Crystallographic Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₁Br₂NO₂ [1] [2] [3]
Molecular Weight (g/mol)455.18 - 455.2 [1] [2] [3]
CAS Number139689-19-3 [1] [2] [3]
Physical StateSolid powder [4] [5]
Crystal AppearanceOff-white [5] [6]
Stereochemical ConfigurationR-configuration at C5 position [4]

The solid-state stability characteristics of R(+)-6-Bromo-APB hydrobromide indicate robust structural integrity under appropriate storage conditions. The compound maintains its crystalline form when stored at controlled temperatures between 2-8°C [5] [6]. Extended stability studies demonstrate that the compound remains structurally intact for weeks when maintained at 0-4°C and for 1-2 years at -20°C [7] [8].

Table 2: Computed Molecular Descriptors

DescriptorValueReference
Hydrogen Bond Donor Count3 [1]
Hydrogen Bond Acceptor Count3 [1]
Rotatable Bond Count3 [1]
Exact Mass (Da)454.99185 [1]
Monoisotopic Mass (Da)452.99390 [1]
Heavy Atom Count24 [9]

The crystallographic structure reveals hydroxyl groups positioned at the 7 and 8 positions of the benzazepine framework, a bromine substituent at position 6, and an allyl side chain at position 3 [4]. This specific substitution pattern contributes to the compound's distinctive physicochemical properties and stereochemical specificity in receptor interactions [4].

Solubility Profile in Common Organic Solvents

The solubility characteristics of R(+)-6-Bromo-APB hydrobromide demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature derived from its organic benzazepine core and ionic hydrobromide salt formation.

Table 3: Solubility Profile in Organic Solvents

Solvent SystemSolubility DescriptionTemperatureReference
Dimethyl sulfoxide (DMSO)SolubleRoom temperature [11]
EthanolSolubleRoom temperature [5] [6]
MethanolExpected solubleRoom temperature [12]
Water (hydrobromide salt)Enhanced solubility25°C
General organic solventsVariableRoom temperature

The compound exhibits excellent solubility in dimethyl sulfoxide, a finding consistently reported across multiple analytical characterizations [11]. This high solubility in DMSO facilitates the preparation of stock solutions for research applications and analytical procedures. Similarly, ethanol serves as an effective solvent for R(+)-6-Bromo-APB hydrobromide, providing an alternative preparation medium for experimental protocols [5] [6].

The hydrobromide salt formation significantly enhances the aqueous solubility characteristics compared to the free base form. This ionic enhancement is attributed to the presence of the bromide counterion, which facilitates hydrogen bonding and ionic interactions with water molecules . The improved aqueous solubility profile makes the compound more amenable to biological applications and reduces the necessity for organic co-solvents in physiological studies.

Methanol demonstrates favorable dissolution characteristics for R(+)-6-Bromo-APB hydrobromide, as evidenced by studies with structurally similar compounds in this chemical class [12]. The polar protic nature of methanol provides an effective solvation environment for both the organic benzazepine framework and the ionic hydrobromide component.

The solubility behavior in other organic solvents exhibits considerable variability depending on their polarity and hydrogen bonding capacity . Non-polar solvents typically show limited dissolution capacity, while polar aprotic and protic solvents generally provide more favorable solubilization conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

454.99185 g/mol

Monoisotopic Mass

452.99390 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Navakkode S, Sajikumar S, Frey JU. Synergistic requirements for the induction of dopaminergic D1/D5-receptor-mediated LTP in hippocampal slices of rat CA1 in vitro. Neuropharmacology. 2007 Jun;52(7):1547-54. Epub 2007 Mar 12. PubMed PMID: 17433377.
2: Mockett BG, Brooks WM, Tate WP, Abraham WC. Dopamine D1/D5 receptor activation fails to initiate an activity-independent late-phase LTP in rat hippocampus. Brain Res. 2004 Sep 17;1021(1):92-100. PubMed PMID: 15328036.
3: Azaryan AV, Clock BJ, Rosenberger JG, Cox BM. Transient upregulation of mu opioid receptor mRNA levels in nucleus accumbens during chronic cocaine administration. Can J Physiol Pharmacol. 1998 Mar;76(3):278-83. PubMed PMID: 9673791.
4: Sun MH, Ishine T, Lee TJ. Dopamine constricts porcine pial veins. Eur J Pharmacol. 1997 Sep 10;334(2-3):165-71. PubMed PMID: 9369345.
5: Azaryan AV, Clock BJ, Cox BM. Mu opioid receptor mRNA in nucleus accumbens is elevated following dopamine receptor activation. Neurochem Res. 1996 Nov;21(11):1411-5. PubMed PMID: 8947931.

Explore Compound Types